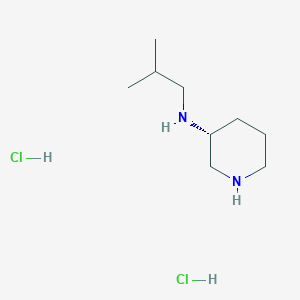

![molecular formula C13H22N2O5 B2766453 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide CAS No. 941959-45-1](/img/structure/B2766453.png)

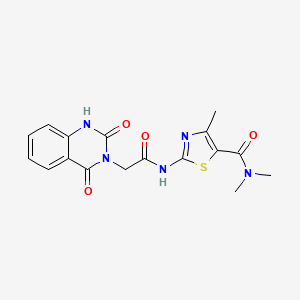

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,4-dioxaspiro[4.4]nonane . These types of compounds are often used in drug discovery, material science, and organic synthesis.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized from oleic acid using a sonochemical method .Molecular Structure Analysis

The InChI code for a similar compound, {1,7-dioxaspiro[4.4]nonan-2-yl}methanamine, is 1S/C8H15NO2/c9-5-7-1-2-8(11-7)3-4-10-6-8/h7H,1-6,9H2 .Scientific Research Applications

Synthesis and Structural Studies

- A study on the synthesis and characterization of vic-dioximes containing the 1,3-dioxolane ring, including derivatives of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide, has been conducted to explore its coordination chemistry with transition metals such as Cobalt(II), Nickel(II), Copper(II), and Zinc(II). These compounds exhibit unique ligand coordination modes and have potential applications in catalysis and materials science (Canpolat & Kaya, 2004).

Drug Delivery Systems

- The compound's structural motif has been explored in the context of organogels as novel carriers for dermal and topical drug delivery. Studies indicate that derivatives of this compound can act as effective organogelators, suggesting potential utility in controlled drug release systems (Uzan et al., 2016).

Synthetic Pathways

- Research focusing on the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes highlights the versatility of this compound and related compounds in organic synthesis. These pathways are essential for producing complex molecules present in natural products and bioactive compounds (Alonso et al., 2005).

Antihypertensive Activity

- Although the direct study of this compound was not found, research on closely related spirolactone derivatives has been undertaken to assess their antihypertensive activity. Such studies shed light on the potential therapeutic applications of spirocyclic compounds in treating hypertension (Caroon et al., 1981).

properties

IUPAC Name |

N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(3-hydroxypropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c16-7-3-6-14-11(17)12(18)15-8-10-9-19-13(20-10)4-1-2-5-13/h10,16H,1-9H2,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZXBQIJQOWGFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[4-(2-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2766371.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol](/img/structure/B2766372.png)

![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2766373.png)

![3-Methyl-1-[4-[4-(3-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine](/img/structure/B2766375.png)

![1,7-dimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766379.png)

![N-[(3,4-Dimethoxyphenyl)methyl]-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2766381.png)

![Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate](/img/structure/B2766384.png)

![3-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2766388.png)